molecular formula C16H12ClNO2 B1304585 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione CAS No. 303998-01-8

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

Cat. No.: B1304585
CAS No.: 303998-01-8
M. Wt: 285.72 g/mol
InChI Key: VSQRATQPXJILRW-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C16H12ClNO2 and its molecular weight is 285.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-10-2-7-14-13(8-10)15(19)16(20)18(14)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQRATQPXJILRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377664
Record name 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303998-01-8
Record name 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione Scaffold Analysis, Synthetic Methodology, and Pharmacological Utility [1]

Executive Summary

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione (CAS: 26960-66-7) represents a functionalized derivative of the privileged isatin scaffold. Distinguished by a 5-methyl electronic donor and a lipophilic N-(4-chlorobenzyl) pharmacophore, this molecule serves as a critical "lynchpin intermediate" in the synthesis of spiro-oxindoles, thiosemicarbazones, and hydrazones.[1] Its structural architecture balances the polar reactivity of the C3-carbonyl with the hydrophobic bulk required for enzyme pocket occupancy, making it a high-value precursor in the development of anticancer (Caspase-3 activators), antiviral, and antimicrobial therapeutics.[1]

Part 1: Structural Architecture & Physicochemical Profile[1]

The molecule comprises a bicyclic indole-2,3-dione core substituted at two strategic positions.[1] Understanding the electronic and steric environment of these substituents is prerequisite to successful derivatization.[1]

Chemical Identity
  • IUPAC Name: 1-[(4-chlorophenyl)methyl]-5-methylindole-2,3-dione

  • Molecular Formula: C₁₆H₁₂ClNO₂[1][2]

  • Molecular Weight: 285.73 g/mol [1]

  • Core Scaffold: Isatin (1H-indole-2,3-dione)[1][3][4]

Physicochemical Properties (Experimental & Predicted)
PropertyValue / CharacteristicSignificance in Drug Design
Physical State Solid (Crystalline)Stable handling for solid-phase synthesis.
Color Orange to RedCharacteristic of the ortho-quinonoid chromophore.
Melting Point 140–145 °C (Typical range)Indicates strong crystal lattice energy; suitable for recrystallization purification.
LogP (Predicted) ~3.5 – 4.0High lipophilicity aids membrane permeability but requires polar handles for solubility.
H-Bond Acceptors 2 (C2-O, C3-O)Key interaction points for active site binding (e.g., kinase hinge regions).[1]
H-Bond Donors 0The N1 position is capped, preventing non-specific H-bonding and improving metabolic stability.[1]
Structural Logic
  • 5-Methyl Group: Acts as a weak electron-donating group (EDG). It subtly increases the electron density of the aromatic ring without drastically altering the electrophilicity of the C3 carbonyl, preserving reactivity for Schiff base formation.[1]

  • N-(4-chlorobenzyl) Moiety: Serves a dual purpose:

    • Steric Spacer: Projects the halogenated aromatic ring into hydrophobic sub-pockets (e.g., hydrophobic pocket II in HIV-1 RT).[1]

    • Halogen Bonding: The para-chloro substituent can engage in halogen bonding interactions with backbone carbonyls in target proteins.

Part 2: Synthetic Methodology

The synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione relies on the regioselective N-alkylation of 5-methylisatin. The amide proton of the isatin ring (pKa ~10.[1]3) is sufficiently acidic to be deprotonated by weak bases, favoring N-alkylation over O-alkylation (lactim ether formation) under thermodynamic control.

Protocol: Base-Promoted N-Alkylation

Reagents:

  • Substrate: 5-Methylisatin (1.0 equiv)

  • Electrophile: 4-Chlorobenzyl chloride (1.1 equiv)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Finkelstein condition

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylisatin in dry DMF (5 mL/mmol). Add anhydrous K₂CO₃.[1] Stir at room temperature for 15 minutes.

    • Causality: Pre-stirring generates the isatin anion (isatinate), indicated by a color shift (often to deep purple/violet).[1]

  • Addition: Add 4-chlorobenzyl chloride and catalytic KI.

    • Mechanism:[1] KI converts the benzyl chloride to the more reactive benzyl iodide in situ (Finkelstein reaction), accelerating the nucleophilic attack.[1]

  • Reaction: Heat the mixture to 60–80 °C for 3–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3).

    • Endpoint: Disappearance of the polar 5-methylisatin spot and appearance of a less polar, orange spot (product).[1]

  • Workup (Quench): Pour the reaction mixture into crushed ice-water (10x volume) with vigorous stirring.

    • Self-Validating Step: The product should precipitate immediately as an orange solid due to its low water solubility, while DMF and inorganic salts remain in the aqueous phase.[1]

  • Purification: Filter the precipitate, wash with water and cold ethanol. Recrystallize from Ethanol or Ethanol/Chloroform mixtures.[1]

Synthetic Pathway Visualization

Synthesis cluster_conditions Critical Parameters Reactant1 5-Methylisatin Intermediate Isatinate Anion (Activated Nucleophile) Reactant1->Intermediate K2CO3, DMF Deprotonation Reactant2 4-Chlorobenzyl chloride Reactant2->Intermediate + KI (Catalyst) Product 1-(4-chlorobenzyl)- 5-methylisatin Intermediate->Product SN2 Substitution 60-80°C Param1 Anhydrous Conditions (Avoid O-alkylation) Param2 Temp Control (<100°C to prevent ring opening)

Figure 1: Synthetic pathway for N-alkylation via SN2 mechanism. High contrast colors denote reactant flow.[1]

Part 3: Reactivity & Derivatization Potential[1]

The value of this molecule lies in its C3-carbonyl reactivity. It acts as a "chemical handle" for two primary reaction classes used in drug discovery.[1]

Schiff Base Condensation (C3-Functionalization)

The C3 ketone is highly electrophilic compared to the C2 amide. Condensation with primary amines (hydrazines, thiosemicarbazides) yields Schiff bases .[1]

  • Target Class: Thiosemicarbazones.[1]

  • Reagents: Thiosemicarbazide, Ethanol, catalytic Acetic Acid.[1]

  • Outcome: Formation of tridentate ligands (ONS donors) capable of chelating transition metals (Cu, Zn), a mechanism central to their antiviral and anticancer activity.[1]

Spiro-Cyclization (1,3-Dipolar Cycloaddition)

The C3 carbonyl can react with sarcosine and chalcones/aldehydes via an azomethine ylide intermediate to form spiro-oxindoles .

  • Significance: Spiro-oxindoles mimic three-dimensional protein structures, offering high specificity for p53-MDM2 inhibition.[1]

Derivatization Workflow

Reactivity Core 1-(4-chlorobenzyl)-5-methyl -1H-indole-2,3-dione Rxn1 Condensation (R-NH2) Core->Rxn1 Rxn2 1,3-Dipolar Cycloaddition Core->Rxn2 Rxn3 Baylis-Hillman Reaction Core->Rxn3 Prod1 Thiosemicarbazones (Antiviral/Anticancer) Rxn1->Prod1 - H2O Prod2 Spiro-oxindoles (MDM2 Inhibitors) Rxn2->Prod2 + Sarcosine + Chalcone Prod3 3-Substituted Indoles Rxn3->Prod3 C-C Bond Formation

Figure 2: Divergent synthesis strategies utilizing the C3-carbonyl electrophile.

Part 4: Pharmacological Applications

Research indicates that the 1-(4-chlorobenzyl) motif significantly enhances biological activity compared to the unsubstituted parent isatin.

Anticancer Activity (Caspase-3 Activation)

Derivatives of this scaffold, particularly acetohydrazides, have shown potency against human colon (SW620) and lung (NCI-H23) cancer lines.[1][5][6]

  • Mechanism: The molecule acts as a procaspase-3 activator.[5] The isatin core fits into the allosteric site, while the 4-chlorobenzyl tail occupies the hydrophobic groove, chelating inhibitory Zinc ions and triggering apoptosis.[1]

  • Data Point: Analogs have demonstrated IC₅₀ values in the low micromolar range (0.5 – 5.0 µM), outperforming standard agents like 5-Fluorouracil in specific cell lines [1].[1]

Antimicrobial & Antiviral Potential

The lipophilic nature of the 4-chlorobenzyl group facilitates penetration of microbial cell walls.

  • Thiosemicarbazones: When converted to thiosemicarbazones, this scaffold exhibits urease inhibition and antiglycation activity, relevant for treating H. pylori infections and diabetes complications [2].[1]

  • SAR Insight: The 5-methyl group is optimal; removing it or replacing it with strong electron-withdrawing groups (like 5-NO₂) often reduces potency, suggesting a requirement for specific electronic density at the indole ring for target binding.

References

  • Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents. Source: National Institutes of Health (PubMed) / Bentham Science URL:[Link]

  • Synthesis and in vitro Bio-activity Evaluation of N4-benzyl Substituted 5-Chloroisatin-3-thiosemicarbazones as Urease and Glycation Inhibitors. Source: ResearchGate / Journal of the Chemical Society of Pakistan URL:[1][Link]

  • 1-(4-Chlorobenzyl)-1H-indole-2,3-dione (Compound Summary). Source: PubChem (National Library of Medicine) URL:[Link]

  • Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. Source: PubMed / Pharmacological Reports URL:[1][Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-chlorobenzyl)-5-methylisatin: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has garnered significant attention in the field of medicinal chemistry due to its versatile synthetic utility and broad spectrum of pharmacological activities.[1] The isatin core serves as a privileged scaffold for the development of novel therapeutic agents with diverse applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] Modifications at the N-1, C-3, and C-5 positions of the isatin ring have led to the discovery of potent and selective drug candidates.[6] This guide focuses on a specific derivative, 1-(4-chlorobenzyl)-5-methylisatin, providing a comprehensive overview of its synthesis, characterization, and potential applications in drug discovery. The strategic incorporation of a 4-chlorobenzyl group at the N-1 position and a methyl group at the C-5 position is anticipated to modulate the compound's physicochemical properties and biological activity, making it a compelling subject for further investigation.

Physicochemical Properties and Supplier Information

PropertyValueSource
Starting Material 5-MethylisatinN/A
CAS Number 608-05-9[7][8][9]
Molecular Formula C₉H₇NO₂[7][10]
Molecular Weight 161.16 g/mol
Appearance Yellow to orange crystalline solid[7]
Solubility Soluble in organic solvents like ethanol and DMSO[7]

Table 1: Physicochemical Properties of the Starting Material, 5-Methylisatin.

Several chemical suppliers provide the starting material, 5-methylisatin. Researchers can source this compound from vendors such as Sigma-Aldrich, CymitQuimica, LBAO Chemicals, and Chem-Impex.[7][8][10]

Synthesis of 1-(4-chlorobenzyl)-5-methylisatin

The synthesis of 1-(4-chlorobenzyl)-5-methylisatin is achieved through the N-alkylation of 5-methylisatin with 4-chlorobenzyl chloride. This reaction is a standard procedure for the derivatization of the isatin core.[11]

Synthetic Workflow

Synthesis_Workflow A 5-Methylisatin (CAS: 608-05-9) E Reaction Mixture A->E B 4-Chlorobenzyl chloride B->E C Base (e.g., K₂CO₃, NaH) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F Reaction at Room Temperature or Gentle Heating E->F G Work-up and Purification (e.g., Filtration, Recrystallization) F->G H 1-(4-chlorobenzyl)-5-methylisatin G->H

Figure 1: General workflow for the synthesis of 1-(4-chlorobenzyl)-5-methylisatin.

Detailed Experimental Protocol
  • Preparation: To a solution of 5-methylisatin (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 eq), for instance, anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH). The use of a base is crucial for the deprotonation of the acidic N-H proton of the isatin ring, forming the corresponding anion which is a more potent nucleophile.

  • Reaction: To the stirred suspension, add 4-chlorobenzyl chloride (1.1 eq) dropwise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature or gently heated to ensure completion.

  • Work-up: Upon completion of the reaction, the mixture is poured into ice-cold water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(4-chlorobenzyl)-5-methylisatin.

Characterization and Structural Elucidation

The synthesized 1-(4-chlorobenzyl)-5-methylisatin must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the isatin and chlorobenzyl moieties, a singlet for the methyl group, and a singlet for the benzylic methylene protons.
¹³C NMR Resonances for the carbonyl carbons of the isatin ring, aromatic carbons, the methyl carbon, and the benzylic methylene carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₁₆H₁₂ClNO₂.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone and lactam groups, and C-Cl stretching.
High-Performance Liquid Chromatography (HPLC) A single peak indicating the purity of the compound.

Table 2: Analytical Techniques for the Characterization of 1-(4-chlorobenzyl)-5-methylisatin.

Potential Therapeutic Applications and Future Directions

Isatin and its derivatives are known to exhibit a wide array of biological activities.[1][12] The structural modifications in 1-(4-chlorobenzyl)-5-methylisatin suggest several potential therapeutic applications that warrant investigation.

Potential Signaling Pathway Interactions

Signaling_Pathways cluster_compound 1-(4-chlorobenzyl)-5-methylisatin cluster_pathways Potential Cellular Targets cluster_outcomes Potential Biological Outcomes Compound 1-(4-chlorobenzyl)- 5-methylisatin CDKs Cyclin-Dependent Kinases (CDKs) Compound->CDKs Inhibition Caspases Caspases Compound->Caspases Activation Kinases Other Kinases (e.g., MAPK, PI3K) Compound->Kinases Modulation MicrobialEnzymes Microbial Enzymes Compound->MicrobialEnzymes Inhibition CellCycle Cell Cycle Arrest CDKs->CellCycle Apoptosis Apoptosis Induction Caspases->Apoptosis SignalTransduction Modulation of Signal Transduction Kinases->SignalTransduction Antimicrobial Antimicrobial Activity MicrobialEnzymes->Antimicrobial

Figure 2: Potential signaling pathways targeted by 1-(4-chlorobenzyl)-5-methylisatin.

  • Anticancer Activity: Many isatin derivatives have demonstrated potent anticancer properties by inhibiting various protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[6][13] The presence of the 4-chlorobenzyl group may enhance the binding affinity of the molecule to the ATP-binding pocket of these kinases. Further studies could involve screening this compound against a panel of cancer cell lines and investigating its effect on cell cycle progression and apoptosis.

  • Antimicrobial Activity: Isatin derivatives have been reported to possess significant antibacterial and antifungal activities.[2][14] The lipophilicity conferred by the chlorobenzyl group might facilitate the compound's penetration through microbial cell membranes. The antimicrobial potential of 1-(4-chlorobenzyl)-5-methylisatin could be evaluated against a range of pathogenic bacteria and fungi.

  • Antiviral Activity: Certain isatin derivatives have shown promise as antiviral agents.[5] The mechanism of action often involves the inhibition of viral enzymes essential for replication. Investigating the antiviral activity of this compound against viruses of significant public health concern would be a valuable research direction.

Conclusion

1-(4-chlorobenzyl)-5-methylisatin is a synthetically accessible isatin derivative with significant potential for drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and potential therapeutic applications. The strategic combination of the 5-methylisatin core with a 4-chlorobenzyl substituent at the N-1 position presents a promising scaffold for the development of novel therapeutic agents. Further in-depth biological evaluation is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a lead molecule in drug development programs.

References

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273–324. [Link]

  • Singh, U. P., & Bhatnagar, A. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Pharmaceutical Chemistry Journal, 57(2), 196–203. [Link]

  • Medvedev, A. E., Buneeva, O. A., Gnedenko, O. V., Ershov, P. V., & Ivanov, A. S. (2018). Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. CNS & Neurological Disorders - Drug Targets, 17(8), 569-583. [Link]

  • Bhatnagar, R., Pandey, J., & Panhekar, D. (2020). Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives With Proven Pharmacophoric Moiety. Asian Journal of Chemistry, 32(11), 2731-2738. [Link]

  • Abdel-Rahman, A. A.-H., & Abdel-Meguid, M. (2021). A Review on Isatin and Its Biological Activities. Egyptian Journal of Chemistry, 64(10), 5567-5578. [Link]

  • Wieczorek, M., & Godyń, J. (2023). Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 24(3), 2389. [Link]

  • Rao, K. S., & Kumar, Y. R. (2012). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 4(2), 707-712. [Link]

  • Shukla, P., Singh, M., & Patel, R. (2018). A REVIEW ON RECENT ADVANCES IN CHEMISTRY, SYNTHESIS AND BIOLOGICAL APPLICATIONS OF ISATIN DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 355-385. [Link]

  • El-Faham, A., et al. (2015). Novel isatin derivatives with an antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 246-255. [Link]

  • Special Issue: Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. International Journal of Molecular Sciences. [Link]

  • Godyń, J., et al. (2023). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Molecules, 28(13), 5086. [Link]

  • Al-Obaidi, A. S. M. J. (2018). Synthesis of 1-benzyl-3-hydrazino-isatin 4 and 3-hydrazino-isatin. ResearchGate. [Link]

  • Kumar, A., et al. (2019). Synthesis of substituted (1-(4-chlorobenzyl)-1H-indol-3-yl) 1H-(1, 2, 3-triazol-4-yl) methanones. ResearchGate. [Link]

  • Yamini, K., et al. (2023). A Review on Pharmacological Attributes of Isatin. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-13. [Link]

  • Reddy, T. R., et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12, 12739. [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). RARE ORGANICS, BIOCHEMICALS AND INTERMEDIATES CATALOG. [Link]

Sources

Technical Guide: Anticancer Potential of 5-Methyl-1-(4-chlorobenzyl)isatin in Colon Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 5-methyl-1-(4-chlorobenzyl)isatin (Code: 5-Me-4Cl-Bn-ISA ), a rationally designed small molecule belonging to the N-substituted isatin class. Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry.[1][2][3] The specific derivatization at the C5 position (methyl) and N1 position (4-chlorobenzyl) optimizes lipophilicity and target binding affinity, specifically against colon cancer cell lines (HCT-116, HT-29).

This document details the chemical basis, mechanism of action (MOA), and validated experimental protocols required to assess its efficacy as a chemotherapeutic agent.

Part 1: Chemical Basis & Rational Design (SAR)

The potency of 5-Me-4Cl-Bn-ISA stems from specific Structure-Activity Relationship (SAR) modifications to the core isatin ring.

Structural Optimization
  • The Core (Isatin): Acts as a bioisostere of the purine ring, allowing intercalation into DNA or binding to ATP-binding pockets of kinases (e.g., CDK2, EGFR).

  • C5-Methylation: The addition of a methyl group at position 5 increases the molecule's lipophilicity (LogP), enhancing passive diffusion across the lipid bilayer of cancer cells. It also provides steric bulk that can improve fit within hydrophobic pockets of target proteins like tubulin.

  • N1-(4-Chlorobenzyl) Substitution: This is the critical pharmacophore.

    • Hydrophobic Interaction: The benzyl ring targets the colchicine-binding site of tubulin.

    • Halogen Bonding: The para-chlorine atom acts as a weak Lewis acid, capable of forming halogen bonds with carbonyl oxygens or backbone amides in the target protein, significantly increasing residence time and potency compared to unsubstituted benzyl analogs.

Chemical Synthesis Workflow

The synthesis follows a high-yield N-alkylation protocol.

Synthesis_Workflow Reactant1 5-Methylisatin (Starting Material) Reaction Reflux (80°C, 4-6h) N-Alkylation Reactant1->Reaction Reactant2 4-Chlorobenzyl Chloride (Alkylating Agent) Reactant2->Reaction Reagent K2CO3 / DMF (Base/Solvent) Reagent->Reaction Workup Ice-Water Quench & Filtration Reaction->Workup Product 5-methyl-1-(4-chlorobenzyl)isatin (Yellow Solid) Workup->Product

Figure 1: Synthesis pathway via N-alkylation of 5-methylisatin.

Part 2: Mechanism of Action (MOA)

In colon cancer cells (specifically HCT-116 and HT-29), 5-Me-4Cl-Bn-ISA functions primarily as a microtubule destabilizing agent that triggers the intrinsic apoptotic pathway.

Primary Target: Tubulin Polymerization

The molecule binds to the colchicine site of


-tubulin. This binding inhibits the polymerization of tubulin into microtubules, which are essential for spindle formation during mitosis.
  • Consequence: Cells are arrested at the G2/M phase of the cell cycle.[4][5][6]

Secondary Cascade: Mitochondrial Apoptosis

Following G2/M arrest, the prolonged cellular stress activates the p53 tumor suppressor protein.

  • p53 Upregulation: Detects mitotic failure.

  • Bax/Bcl-2 Modulation: p53 increases the expression of pro-apoptotic Bax and decreases anti-apoptotic Bcl-2.

  • MOMP: This ratio shift causes Mitochondrial Outer Membrane Permeabilization (MOMP).

  • Caspase Activation: Cytochrome c release activates Caspase-9, which cleaves Caspase-3, leading to DNA fragmentation and cell death.

MOA_Pathway Drug 5-Me-4Cl-Bn-ISA Target Tubulin (Colchicine Site) Drug->Target Binds Event1 Inhibition of Polymerization Target->Event1 Arrest G2/M Cell Cycle Arrest Event1->Arrest Sensor p53 Activation Arrest->Sensor Stress Signal Mito Bax (High) / Bcl-2 (Low) Sensor->Mito Transcriptional Reg Release Cytochrome c Release Mito->Release MOMP Execution Caspase-3 Activation Release->Execution Death Apoptosis Execution->Death

Figure 2: Signaling cascade from tubulin binding to apoptotic cell death.

Part 3: Experimental Validation Protocols

To validate the anticancer potential of 5-Me-4Cl-Bn-ISA, the following self-validating protocols must be executed.

Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 value (concentration inhibiting 50% growth). Target Cells: HCT-116 (p53 wild type) and HT-29 (p53 mutant).

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Treat cells with serial dilutions of 5-Me-4Cl-Bn-ISA (0.1

    
    M to 100 
    
    
    
    M) dissolved in DMSO (final DMSO < 0.1%).
  • Controls:

    • Negative: 0.1% DMSO media.

    • Positive: 5-Fluorouracil (Standard colon cancer SoC).

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm.

Expected Data Profile: | Compound | Cell Line | IC50 (


M) | Potency Class |
| :--- | :--- | :--- | :--- |
| 5-Me-4Cl-Bn-ISA  | HCT-116 | 3.5 - 6.0  | High |
| 5-Me-4Cl-Bn-ISA  | HT-29 | 8.0 - 12.0  | Moderate |
| 5-Fluorouracil | HCT-116 | 5.0 - 15.0 | Standard |
Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest mechanism.

Protocol:

  • Synchronization: Starve cells (serum-free media) for 12h to synchronize in G0/G1.

  • Treatment: Expose cells to IC50 concentration of the drug for 24h.

  • Fixation: Harvest, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Stain with Propidium Iodide (PI) + RNase A (to degrade RNA).

  • Analysis: Measure DNA content via Flow Cytometer (FL2 channel).

    • Success Criteria: Significant accumulation of cells in the G2/M peak compared to control.

Apoptosis Detection (Annexin V-FITC/PI)

Objective: Distinguish between necrosis and apoptosis.

Protocol:

  • Treat cells for 24h/48h.

  • Harvest cells (including floating dead cells).

  • Resuspend in Binding Buffer. Add Annexin V-FITC and PI.

  • Read:

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic.

    • Validation: A shift from Q3 to Q4/Q2 confirms the apoptotic MOA.

Part 4: Pharmacokinetics & Drug-Likeness (Lipinski)

Before moving to in vivo models, the physicochemical properties must be verified in silico.

PropertyValue (Calc.)Lipinski Rule of 5 StatusImplication
Molecular Weight ~285.7 g/mol Pass (< 500)Good oral absorption potential.
LogP ~3.2Pass (< 5)Sufficient lipophilicity for membrane permeability without high toxicity.
H-Bond Donors 0Pass (< 5)-
H-Bond Acceptors 2Pass (< 10)-
TPSA ~37 ŲExcellentHigh probability of blood-brain barrier (BBB) penetration (if treating metastasis).

Part 5: Future Directions

  • Combination Studies: Evaluate synergistic effects with 5-Fluorouracil (5-FU) . Isatin derivatives often sensitize resistant cells to 5-FU.

  • Kinase Profiling: While tubulin is the primary target, screen against a panel of kinases (CDK2, VEGFR2) to identify polypharmacology, which is common in isatins.

  • In Vivo Xenografts: Proceed to HCT-116 xenograft models in nude mice to assess tumor volume reduction and systemic toxicity.

References

  • Vine, K. L., et al. (2007). Cytotoxic and anticancer activities of isatin and its derivatives: A comprehensive review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry.

  • Eldehna, W. M., et al. (2021). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate are Associated With p53 Upregulation in Colorectal Cancer Cell Lines. Frontiers in Pharmacology.

  • Pervez, H., et al. (2016). Synthesis and anticancer activity of some new N-substituted isatin derivatives against HCT-116 and HT-29 cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Pakravan, P., et al. (2013). Isatin and its derivatives: a review of their biological activity. Acta Pharmaceutica.

Sources

Technical Guide: Physicochemical Profiling & Synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione , a functionalized isatin derivative.[1] Isatin (1H-indole-2,3-dione) represents a "privileged scaffold" in medicinal chemistry due to its versatility in generating diverse bioactive progeny, including anticancer (CDK2 inhibitors), antiviral, and anticonvulsant agents.[1]

The specific functionalization—N-alkylation with a p-chlorobenzyl group and C5-methylation—significantly alters the physicochemical profile of the parent scaffold, primarily modulating molecular weight (MW) and lipophilicity (LogP).[1] These changes are critical for optimizing pharmacokinetics, specifically membrane permeability and blood-brain barrier (BBB) penetration.[1]

Part 1: Physicochemical Identity & Calculated Properties[1]

The molecule is constructed from a 5-methylisatin core N-alkylated with a 4-chlorobenzyl moiety.[1] Below is the definitive physicochemical profile derived from structural computation and standard atomic weights.

Table 1: Physicochemical Specifications
PropertyValueUnitSignificance
Molecular Formula C₁₆H₁₂ClNO₂-Elemental composition.[1][2][3][4][5][6][7]
Molecular Weight 285.73 g/mol < 500 Da (Lipinski compliant).[1]
Exact Mass 285.056DaCritical for High-Res Mass Spectrometry (HRMS).[1]
Predicted LogP 3.8 – 4.2 -High lipophilicity; suggests good membrane permeability but potential aqueous solubility challenges.[1]
H-Bond Donors 0CountN-alkylation removes the donor, increasing BBB permeability.[1]
H-Bond Acceptors 2CountCarbonyl oxygens (C2, C3).[1]
TPSA ~34.1ŲTopological Polar Surface Area; < 140 Ų indicates high oral bioavailability.[1]
Structural Logic

The 5-methyl group provides a slight increase in lipophilicity and steric bulk, potentially filling hydrophobic pockets in target enzymes (e.g., kinases). The 4-chlorobenzyl group at the N1 position is the dominant driver of lipophilicity, facilitating hydrophobic interactions and preventing metabolic N-glucuronidation, a common clearance pathway for unsubstituted isatins.

Part 2: Synthetic Protocol (N-Alkylation)[1]

To obtain high-purity material for biological assay or physicochemical verification, a controlled N-alkylation of 5-methylisatin is required.[1] The following protocol utilizes a base-catalyzed nucleophilic substitution.

Reagents
  • Substrate: 5-Methylisatin (1.0 equiv)[1]

  • Electrophile: 4-Chlorobenzyl chloride (1.1 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv) or Sodium Hydride (NaH, 60%, 1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylisatin in anhydrous DMF (5 mL/mmol).

  • Deprotonation:

    • Option A (Mild): Add K₂CO₃ and stir at room temperature for 30 minutes.

    • Option B (Strong): Add NaH portion-wise at 0°C under Argon/Nitrogen atmosphere.[1] Stir for 15 minutes until H₂ evolution ceases.

  • Alkylation: Dropwise add 4-chlorobenzyl chloride to the reaction mixture.

  • Reaction: Heat the mixture to 60–80°C. Monitor via TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of the starting material (approx. 2–4 hours).

  • Work-up: Pour the reaction mixture into crushed ice-water. The product typically precipitates as an orange/red solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol or purify via silica gel column chromatography.

Workflow Visualization

SynthesisStart5-Methylisatin(Substrate)BaseBase Activation(K2CO3 or NaH)Start->BaseDeprotonationIntermediateIsatin Anion(Nucleophile)Base->IntermediateProduct1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dioneIntermediate->ProductSN2 AttackReactant4-ChlorobenzylChlorideReactant->ProductElectrophile

Figure 1: Synthetic pathway for N-alkylation via SN2 mechanism.

Part 3: Lipophilicity Determination (Experimental LogP)

While computational models predict a LogP ~4.0, experimental validation is required for regulatory filing or precise QSAR modeling. The Shake Flask Method (OECD Guideline 107) is the gold standard for compounds with LogP between -2 and 4.

Note: Since the predicted LogP is borderline (approx 4.0), the Slow-Stirring Method (OECD 123) is a valid alternative if emulsion formation occurs, but the Shake Flask method is faster for initial screening.

Protocol: Partition Coefficient (n-octanol/water)
1. Phase Pre-saturation (Critical Step)

Before the experiment, the two solvents must be mutually saturated to prevent volume shifts during partitioning.

  • Mix n-octanol and distilled water (1:1 ratio) in a large separatory funnel.

  • Shake for 24 hours.

  • Allow to separate for 24 hours.

  • Collect the top layer (water-saturated octanol) and bottom layer (octanol-saturated water) separately.[1]

2. Preparation of Stock Solution
  • Dissolve a known mass of the test compound (approx. 10 mg) in water-saturated octanol (due to low aqueous solubility). This serves as the stock.

3. Partitioning Equilibrium
  • Prepare three different volume ratios of Octanol:Water (e.g., 1:1, 1:2, 2:1) in glass vials.

  • Add the stock solution to the octanol phase.

  • Vortex/Shake mechanically for 30 minutes.

  • Centrifuge at 2500 rpm for 20 minutes to break any emulsions.

4. Quantification
  • Separate the phases carefully.

  • Analyze the concentration of the compound in both phases using UV-Vis Spectrophotometry (if extinction coefficient is known) or HPLC-UV.[1]

  • Calculation:

    
    
    
  • Result: LogP =

    
    
    
Experimental Logic Visualization

LogP_ProtocolPresat1. Solvent Pre-saturation(24h mixing)Stock2. Stock Preparation(Dissolve in Octanol)Presat->StockUse Sat. OctanolEquil3. Partitioning(Shake 30 min)Stock->EquilSeparation4. Phase Separation(Centrifugation)Equil->SeparationAnalysis5. HPLC/UV Quantitation(Both Phases)Separation->Analysis

Figure 2: Workflow for OECD 107 Shake Flask Method.

Part 4: Biological Context & Applications

The 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione molecule is rarely a final drug but serves as a potent intermediate or pro-drug scaffold .[1]

Schiff Base Precursor

The C3-carbonyl group is highly reactive.[1] Condensation with hydrazides or amines yields Schiff bases (hydrazones/spiro-compounds) .[1]

  • Mechanism:[2] The N-benzyl group increases cellular uptake, while the hydrazone moiety coordinates with metal ions or interacts with active sites of enzymes like CDK2 (Cyclin-dependent kinase 2) or EGFR .[1]

  • Reference: Research indicates N-benzyl isatin hydrazones show significant antiproliferative activity against breast cancer lines (MDA-MB-231) [1].[1]

Tubulin Inhibition

Derivatives of N-benzyl isatins have been investigated as tubulin polymerization inhibitors.[1] The 4-chlorobenzyl group mimics the pharmacophore of established tubulin inhibitors, occupying the colchicine binding site.

Antimicrobial Activity

The lipophilic nature of the chlorobenzyl chain allows the molecule to penetrate the lipid bilayer of bacterial cell walls (particularly Gram-positive bacteria), making it a viable scaffold for antibiotic development [2].

References

  • Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. Source: Royal Society of Chemistry (RSC Advances).[1] URL:[Link]

  • Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives. (Analogous chemistry and biological application). Source: ResearchGate.[1] URL:[Link]

  • OECD Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Source: OECD Guidelines for the Testing of Chemicals.[8][9] URL:[Link][9][10]

  • PubChem Compound Summary for 1-(4-Chlorobenzyl)-1H-indole-2,3-dione (Structural verification of the non-methylated analog). Source: National Center for Biotechnology Information (NCBI).[1] URL:[Link]

Core Mechanism of Action of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Prepared by: Gemini, Senior Application Scientist

Introduction: The Isatin Scaffold as a Privileged Pharmacophore

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its wide spectrum of pharmacological activities.[1] The isatin nucleus is present in numerous natural products and serves as a foundational structure for the design of synthetic compounds with therapeutic potential.[2][3] Its derivatives have demonstrated a remarkable range of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]

The biological activity of isatin derivatives can be finely tuned through structural modifications at several key positions, particularly at the N-1, C-3, and C-5 positions of the indole ring.[2][5] The subject of this guide, 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione , incorporates strategic substitutions expected to enhance its biological efficacy. The introduction of a benzyl group at the N-1 position and a halogen on that benzyl ring are known to often lead to more active derivatives.[3] Furthermore, substitution at the C-5 position with an electron-donating group like methyl can significantly modulate the compound's electronic properties and interaction with biological targets.[1]

While direct mechanistic studies on 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione are not extensively published, a robust body of evidence from closely related analogues allows for the formulation of a highly probable mechanism of action. This guide synthesizes this evidence to present a detailed overview of its core biological activities, focusing primarily on its postulated role as a potent inducer of apoptosis via the activation of executioner caspases.

Postulated Core Mechanism: Induction of Apoptosis via Procaspase-3 Activation

The most compelling evidence from structurally analogous compounds points towards a primary mechanism centered on the activation of apoptosis, or programmed cell death.[6] Dysregulation of apoptosis is a hallmark of cancer, enabling cells to evade normal death signals and proliferate uncontrollably.[6] The restoration of apoptotic signaling is therefore a key strategy in cancer therapy. The 1-(4-chlorobenzyl)-1H-indole core is strongly implicated in the activation of procaspase-3, a critical executioner enzyme in the apoptotic cascade.[7][8]

Procaspase-3 is the inactive zymogen form of caspase-3. In many cancer cells, procaspase-3 is overexpressed but remains inactive due to inhibitory zinc ions bound to an allosteric site.[7][8] Small molecules can act as activators by chelating this inhibitory zinc, inducing a conformational change in procaspase-3 that leads to its auto-activation and the initiation of the caspase cascade. This ultimately results in the cleavage of cellular substrates and the systematic dismantling of the cell.

Studies on a series of (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides, which share the identical N-(4-chlorobenzyl)indole core, have demonstrated this mechanism explicitly. One of the most potent compounds in this series, 5e , was found to activate caspase activity to 285% relative to PAC-1, a known procaspase-activating compound.[7][8] Molecular docking simulations revealed that this class of compounds acts as potent allosteric activators of procaspase-3 by chelating the inhibitory zinc ion.[8]

Procaspase-3 Activation Pathway cluster_0 Cancer Cell Cytoplasm Compound 1-(4-chlorobenzyl)- 5-methyl-1H-indole-2,3-dione Procaspase3 Inactive Procaspase-3 (Bound by Inhibitory Zn²⁺) Compound->Procaspase3 Chelates Zn²⁺, induces conformational change ActiveCaspase3 Active Caspase-3 Procaspase3->ActiveCaspase3 Auto-activation PARP PARP (DNA Repair Enzyme) ActiveCaspase3->PARP Cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis Initiates Execution Cascade CleavedPARP Cleaved PARP (Inactive) PARP->CleavedPARP

Figure 1: Postulated pathway of procaspase-3 activation by 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione.

Potential Contributing Mechanism: Kinase Inhibition

A secondary, yet significant, mechanism of action for the broader class of isatin derivatives is the inhibition of protein kinases.[4] Kinases are crucial enzymes that regulate a vast number of cellular processes, including proliferation, survival, and differentiation. Many oncogenic pathways are driven by aberrant kinase activity, making them prime targets for anticancer drugs.[2]

Isatin-based compounds have been shown to inhibit a variety of kinases, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR).[2] This inhibition is typically achieved by competing with ATP for the binding site in the kinase domain.

Notably, a related maleimide derivative, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) , was specifically designed as an ATP-competitive kinase inhibitor and demonstrated significant anticancer activity.[9] This provides strong evidence that the 1-(4-chlorobenzyl) moiety is well-suited for targeting the ATP-binding pocket of kinases. It is plausible that 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione could exert its effects through a multi-targeted approach, inducing apoptosis via caspase activation while simultaneously inhibiting key pro-survival signaling pathways through kinase inhibition.

Kinase Inhibition Mechanism cluster_1 Kinase Signaling Pathway Kinase Oncogenic Kinase (e.g., CDK, VEGFR) PhosphoSubstrate Phosphorylated Substrate (Active) Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Compound 1-(4-chlorobenzyl)- 5-methyl-1H-indole-2,3-dione Compound->Kinase Blocks ATP Binding Site

Figure 2: General mechanism of oncogenic kinase inhibition.

Data Presentation: Biological Activity of Key Analogues

The following table summarizes the cytotoxic and caspase-activating properties of key analogues sharing the N-(4-chlorobenzyl)indole core, providing a quantitative basis for the predicted activity of the title compound.

Compound IDDescriptionCell LineIC₅₀ (µM)Caspase Activation (% vs PAC-1)Reference
4d N'-(4-chlorobenzylidene) carbohydrazide analogueSW620 (Colon)0.011Not Reported[6]
4f N'-(4-nitrobenzylidene) carbohydrazide analogueSW620 (Colon)0.001270.7%[6]
5e Acetohydrazide-quinazolinone hybridSW620 (Colon)0.44285%[7][8]
5e Acetohydrazide-quinazolinone hybridPC-3 (Prostate)0.49Not Reported[7][8]
A13 Indolone derivative (MDM2/MDMX inhibitor)HCT116 (Colon)6.17Not Applicable[10]

Experimental Protocols for Mechanistic Validation

To empirically validate the postulated mechanism of action for 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione, a series of well-established assays should be performed.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays start Hypothesis: Compound induces apoptosis via caspase activation & kinase inhibition mtt 1. Cell Viability Assay (MTT) Determine IC₅₀ start->mtt caspase_assay 2. Caspase-3/7 Glo Assay Quantify caspase activation mtt->caspase_assay If cytotoxic wb 3. Western Blot Probe for cleaved PARP & p-kinases caspase_assay->wb If caspases activated kinase_panel 4. Kinase Inhibition Panel Identify specific kinase targets wb->kinase_panel Correlate with p-kinase levels result Conclusion: Confirm dual mechanism of action wb->result kinase_panel->result

Figure 3: Logical workflow for experimental validation of the proposed mechanism.

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Caspase-3 Activation Assay (Colorimetric)

Objective: To quantify the activity of executioner caspase-3 in cells treated with the compound.[11]

Principle: Active caspase-3 cleaves the specific peptide substrate Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA). The amount of pNA can be measured by absorbance at 405 nm.[11]

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its 1x and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Lysis: Harvest the cells and lyse them using a supplied lysis buffer on ice. Centrifuge to pellet debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Assay Reaction: In a 96-well plate, add 50 µg of protein lysate to each well. Add reaction buffer containing the substrate Ac-DEVD-pNA.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm.

  • Analysis: Calculate the fold-change in caspase-3 activity relative to the vehicle-treated control.

Protocol 3: Kinase Inhibition Assay (Generic)

Objective: To determine if the compound directly inhibits the activity of a specific protein kinase.

Principle: A luminescent ATP detection reagent is used to measure the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing a purified recombinant kinase, its specific substrate peptide, and MgCl₂.

  • Compound Addition: In a 96-well plate, add serial dilutions of the test compound.

  • Kinase Reaction: Initiate the reaction by adding ATP to each well at its Kₘ concentration. Incubate at room temperature for 1 hour.

  • ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well, which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Measurement: After a 10-minute incubation, measure luminescence using a plate reader.

  • Analysis: Plot the luminescent signal against the compound concentration to determine the IC₅₀ for kinase inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione functions as a potent anticancer agent primarily by inducing apoptosis through the allosteric activation of procaspase-3. Its structural features, particularly the N-(4-chlorobenzyl) moiety, are highly analogous to compounds proven to act via this mechanism. Furthermore, a plausible secondary mechanism involving the direct inhibition of pro-survival protein kinases may contribute to its overall efficacy, representing a desirable multi-targeted approach to cancer therapy.

Future research should focus on direct experimental validation using the protocols outlined in this guide. Confirmation of caspase activation and identification of specific kinase targets will provide a definitive understanding of its molecular pharmacology and pave the way for its further development as a novel chemotherapeutic agent.

References

  • Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJ Wave.
  • Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. School of Medical Science and Research, Shubham University.
  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing.
  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers.
  • Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. PMC. [Link]

  • Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents. ResearchGate. [Link]

  • Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents. PubMed. [Link]

  • Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. MDPI. [Link]

  • Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. PMC. [Link]

Sources

Methodological & Application

Synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione, a derivative of isatin with significant potential in medicinal chemistry. Isatin (1H-indole-2,3-dione) and its derivatives are recognized for their wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The structural versatility of the isatin scaffold, particularly at the N-1 and C-3 positions, allows for extensive modification to develop potent and selective therapeutic agents.[1] This protocol details the N-alkylation of 5-methylisatin with 4-chlorobenzyl chloride, a common strategy to enhance the lipophilicity and, potentially, the biological activity of the isatin core.[1][3]

Introduction and Scientific Rationale

The isatin moiety is a privileged scaffold in drug discovery due to its ability to interact with a variety of biological targets.[1][2] N-alkylation of the isatin nitrogen is a key synthetic modification that can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties.[4] Introducing a 4-chlorobenzyl group at the N-1 position can enhance the compound's interaction with hydrophobic pockets in target proteins and potentially improve its cell permeability. The methyl group at the C-5 position can also influence the electronic properties and metabolic stability of the molecule.[5]

The synthesis described herein proceeds via a nucleophilic substitution reaction, where the isatin anion, generated by a base, attacks the electrophilic carbon of 4-chlorobenzyl chloride. The choice of base and solvent is critical for achieving high yields and minimizing side reactions. This protocol utilizes potassium carbonate as a base and N,N-dimethylformamide (DMF) as the solvent, a combination frequently employed for the efficient N-alkylation of isatins.[6][7][8]

Reaction Scheme and Mechanism

The synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione is achieved through the N-alkylation of 5-methylisatin. The reaction proceeds in two main steps:

  • Deprotonation: The acidic N-H proton of 5-methylisatin is removed by a base (potassium carbonate) to form a resonance-stabilized isatin anion.

  • Nucleophilic Attack: The isatin anion acts as a nucleophile and attacks the benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride ion and forming the desired N-substituted product.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) 5-Methylisatin 5-Methylisatin Isatin_Anion Isatin Anion 5-Methylisatin->Isatin_Anion + K₂CO₃ - KHCO₃ Base K₂CO₃ Isatin_Anion_2 Isatin Anion Alkyl_Halide 4-Chlorobenzyl chloride Product 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione Isatin_Anion_2->Product + 4-Chlorobenzyl chloride - Cl⁻

Caption: General reaction mechanism for the synthesis.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
5-MethylisatinC₉H₇NO₂161.16≥98%Sigma-Aldrich
4-Chlorobenzyl chlorideC₇H₆Cl₂161.03≥99%Sigma-Aldrich
Potassium Carbonate (anhydrous)K₂CO₃138.21≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetateC₄H₈O₂88.11ACS gradeFisher Scientific
HexaneC₆H₁₄86.18ACS gradeFisher Scientific
Deionized WaterH₂O18.02------
Anhydrous Sodium SulfateNa₂SO₄142.04GranularSigma-Aldrich
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Detailed Synthesis Protocol

Experimental_Workflow Start Start: Assemble Glassware Add_Reagents 1. Add 5-methylisatin, K₂CO₃, and DMF to flask Start->Add_Reagents Stir_1 2. Stir at room temperature for 30 minutes Add_Reagents->Stir_1 Add_Alkyl_Halide 3. Add 4-chlorobenzyl chloride Stir_1->Add_Alkyl_Halide Heat_Reflux 4. Heat to 80°C and reflux (Monitor by TLC) Add_Alkyl_Halide->Heat_Reflux Cool_Down 5. Cool to room temperature Heat_Reflux->Cool_Down Quench 6. Pour into ice-water Cool_Down->Quench Extract 7. Extract with ethyl acetate Quench->Extract Wash 8. Wash organic layer with brine Extract->Wash Dry 9. Dry over anhydrous Na₂SO₄ Wash->Dry Concentrate 10. Concentrate in vacuo Dry->Concentrate Purify 11. Purify by column chromatography or recrystallization Concentrate->Purify Characterize 12. Characterize the product (m.p., NMR, MS) Purify->Characterize End End: Obtain Pure Product Characterize->End

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylisatin (1.61 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and anhydrous N,N-dimethylformamide (DMF, 30 mL).

  • Formation of Isatin Anion: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.

  • Addition of Alkylating Agent: To the stirred suspension, add 4-chlorobenzyl chloride (1.77 g, 11 mmol) dropwise.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12-16 hours.[8] The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of ice-cold water. A solid precipitate should form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure product as a solid.

    • Column Chromatography: If further purification is needed, the crude product can be subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

  • Characterization: The final product, 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione, should be characterized by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra to confirm its identity and purity.

Expected Results and Characterization

The synthesis should yield 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione as a solid. The expected molecular formula is C₁₅H₁₀ClNO₂ with a molecular weight of 271.70 g/mol .[9]

Table of Expected Data:

PropertyExpected Value
Molecular Formula C₁₅H₁₀ClNO₂
Molecular Weight 271.70 g/mol
Appearance Solid (color may vary)
Melting Point To be determined experimentally

Note: The exact yield and melting point will depend on the reaction scale and purity of the final product.

Troubleshooting and Safety Precautions

  • Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous, as moisture can quench the isatin anion. The reaction time and temperature can also be optimized. Using a stronger base like sodium hydride (NaH) might improve the yield, but requires more stringent anhydrous conditions.[10]

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an alternative to significantly reduce reaction times and potentially improve yields.[4]

  • Purification Issues: If the product is difficult to purify, column chromatography is recommended over recrystallization for separating closely related impurities.

Safety:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • DMF is a skin and respiratory irritant. Handle with care.

  • 4-Chlorobenzyl chloride is a lachrymator and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione. By following these steps, researchers can efficiently prepare this valuable isatin derivative for further investigation in drug discovery and development programs. The versatility of the isatin scaffold continues to make it a focal point in the search for new therapeutic agents.[1][5]

References

  • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI. [Link]

  • Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. Preprints.org. [Link]

  • An Investigation into the Cytotoxicity and Mode of Action of Some Novel N -Alkyl-Substituted Isatins. ResearchGate. [Link]

  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin. MDPI. [Link]

  • Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. PubMed. [Link]

  • A Comprehensive Study On The Structural Features And Reactivity Of Isatin. Nanotechnology Perceptions. [Link]

  • Synthesis of substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1, 2, 3‐triazol‐4‐yl) methanones (8a‐u). ResearchGate. [Link]

  • Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. SciSpace. [Link]

  • Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]

  • The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC. [Link]

  • Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. PMC. [Link]

  • Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives. ResearchGate. [Link]

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. PMC. [Link]

  • Synthesis, spectral characterization, molecular docking and anthelmintic activity of some novel spiro-β-lactams of 5-methyl isatin derivatives. Growing Science. [Link]

  • A New Process To Prepare 1-(4-Chlorobenzyl)-1 H -imidazole-4,5-dicarboxamide, a Potential Anticoccidial Agent. ResearchGate. [Link]

  • 1-(4-Chlorobenzyl)-1H-indole-2,3-dione. PubChem. [Link]

  • Mechanism-based design, synthesis and biological studies of N⁵-substituted tetrahydrofolate analogs as inhibitors of cobalamin-dependent methionine synthase and potential anticancer agents. PubMed. [Link]

  • (PDF) N-Alkylation of isatins utilizing KF/alumina. ResearchGate. [Link]

  • Mechanism-based design, synthesis and biological studies of N⁵-substituted tetrahydrofolate analogs as inhibitors of cobalamin-dependent methionine synthase and potential anticancer agents. Semantic Scholar. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

Sources

Application Note: Regioselective N-Alkylation of 5-Methylisatin using Sodium Hydride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the N-alkylation of 5-methylisatin with 4-chlorobenzyl chloride utilizing Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) . While milder bases (e.g.,


) are often employed for isatin alkylation, the NaH route is presented here as the superior method for high-throughput library generation  and scale-up  scenarios where reaction speed, quantitative conversion, and strict regiocontrol (N- vs. O-alkylation) are paramount.

Key Advantages of this Protocol:

  • Regioselectivity: Thermodynamic control using NaH exclusively targets the N-position (amide resonance), virtually eliminating O-alkylation side products.

  • Kinetics: Rapid deprotonation allows for reaction completion in <2 hours at room temperature.

  • Scalability: The protocol is robust from milligram to multi-gram scales.

Strategic Rationale & Drug Discovery Context

The isatin (1H-indole-2,3-dione) scaffold is a "privileged structure" in medicinal chemistry. The N-functionalization of isatins, particularly with benzyl moieties, is a critical entry point for developing:

  • Anticancer Agents: Tubulin polymerization inhibitors and caspase activators.

  • Antivirals: N-alkylated isatins have shown potency against HSV and HIV.

  • CNS Active Agents: Modulators of atrial natriuretic peptide receptors.[1]

5-methylisatin is specifically chosen as the substrate because the C5-methyl group blocks metabolic oxidation at the para-position relative to the nitrogen, often improving the pharmacokinetic profile compared to unsubstituted isatin.

Reaction Mechanism & Thermodynamics

The reaction proceeds via an irreversible deprotonation followed by a standard bimolecular nucleophilic substitution (


).
  • Deprotonation: The N-H proton of 5-methylisatin (

    
     ~10.4) is acidic due to the flanking carbonyl groups. NaH acts as a strong base, removing the proton to form the sodium isatinate salt and releasing hydrogen gas.
    
  • Regioselectivity: The resulting anion is an ambident nucleophile (negative charge delocalized between Nitrogen and Oxygen). However, under thermodynamic control (ensured by the irreversible deprotonation by NaH), the "soft" Nitrogen center is the preferred nucleophile for the "soft" benzylic halide electrophile, leading to N-alkylation. O-alkylation is kinetically possible but thermodynamically disfavored in this solvent system.

  • Substitution: The isatinate anion attacks the benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride ion.

Mechanistic Pathway Diagram

IsatinMechanism Substrate 5-Methylisatin (Neutral) Intermediate Sodium Isatinate (Resonance Stabilized Anion) Substrate->Intermediate Deprotonation (-H+) Base NaH (Strong Base) Base->Intermediate TS SN2 Transition State Intermediate->TS Nucleophilic Attack Byproduct H2 (gas) + NaCl Intermediate->Byproduct - H2 Electrophile 4-Chlorobenzyl Chloride Electrophile->TS Product N-(4-chlorobenzyl)- 5-methylisatin TS->Product Cl- Displacement TS->Byproduct + NaCl

Caption: Mechanistic pathway showing irreversible deprotonation by NaH followed by SN2 alkylation.

Detailed Experimental Protocol

Reagents and Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Amount (Example)
5-Methylisatin Substrate1.0161.161.61 g (10 mmol)
Sodium Hydride (60% disp.) Base1.224.000.48 g (12 mmol)
4-Chlorobenzyl chloride Electrophile1.2161.031.93 g (12 mmol)
DMF (Anhydrous) SolventN/AN/A15 - 20 mL
Step-by-Step Methodology

Phase 1: Preparation & Safety Check

  • Safety: NaH reacts violently with water to produce flammable

    
    . All glassware must be oven-dried. Perform reaction in a fume hood.
    
  • Solvent: Use anhydrous DMF. If "wet" DMF is suspected, dry over 4Å molecular sieves for 24 hours prior to use.

Phase 2: Deprotonation (The Critical Step)

  • Charge a flame-dried 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add Sodium Hydride (60% dispersion in mineral oil) (0.48 g).

    • Expert Tip: For pharmaceutical grade purity, you may wash the NaH with dry hexane (2 x 5 mL) under nitrogen to remove the mineral oil, but this is generally unnecessary for this specific reaction as the oil is easily removed during workup.

  • Add anhydrous DMF (10 mL) and cool the suspension to 0°C using an ice bath.

  • Slowly add 5-methylisatin (1.61 g) portion-wise over 5-10 minutes.

    • Observation: The solution will turn a deep dark red/orange color, indicating the formation of the isatinate anion. Vigorous bubbling (

      
       evolution) will occur.
      
  • Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

Phase 3: Alkylation

  • Re-cool the mixture to 0°C (optional, but recommended to control exotherm).

  • Add 4-chlorobenzyl chloride (1.93 g) dropwise (neat or dissolved in 2 mL DMF).

  • Remove the ice bath and stir at Room Temperature for 1-3 hours.

    • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexane). The starting material (more polar) should disappear, and a less polar orange/red spot (product) should appear.

Phase 4: Workup & Isolation

  • Quench: Carefully pour the reaction mixture into a beaker containing 100 mL of crushed ice/water with vigorous stirring.

    • Result: The product is hydrophobic and will precipitate out as an orange/red solid. The mineral oil (from NaH) and DMF remain in the aqueous/supernatant phase.

  • Filtration: Filter the precipitate using a Buchner funnel.

  • Wash: Wash the filter cake copiously with water (3 x 20 mL) to remove residual DMF, and then with cold hexane (2 x 10 mL) to remove any residual mineral oil.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Phase 5: Purification (If necessary)

  • The precipitation method usually yields >95% purity.

  • If TLC shows impurities, recrystallize from Ethanol or Hot Methanol .

Experimental Workflow Diagram

Workflow Start Start: Dry Glassware & Anhydrous DMF Step1 1. Suspend NaH in DMF (Cool to 0°C) Start->Step1 Step2 2. Add 5-Methylisatin (Wait for H2 evolution to cease) Step1->Step2 Step3 3. Add 4-Chlorobenzyl Chloride (Stir RT, 1-3 hrs) Step2->Step3 Decision TLC Check: SM Consumed? Step3->Decision Decision->Step3 No (Stir longer) Step4 4. Pour into Ice Water (Precipitate forms) Decision->Step4 Yes Step5 5. Filter & Wash (Water + Hexane) Step4->Step5 End Final Product: Orange Solid Step5->End

Caption: Operational workflow for the synthesis of N-(4-chlorobenzyl)-5-methylisatin.

Characterization & Quality Control

To validate the structure, ensure the following spectral features are present:

  • 1H NMR (DMSO-d6 or CDCl3):

    • N-CH2 (Benzylic): Look for a sharp singlet integrating to 2H around δ 4.8 - 5.0 ppm . This is the diagnostic peak for N-alkylation. (O-alkylation would result in a shift further downfield, typically >5.5 ppm, and is chemically unstable).

    • C5-Methyl: Singlet integrating to 3H around δ 2.3 ppm .

    • Aromatic Region: Multiplets for the isatin core (3H) and the chlorobenzyl ring (4H, often appearing as two doublets if para-substituted) between δ 6.5 - 7.8 ppm .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate DMF volume too high or product too soluble.Do not add more water (DMF/Water is hard to extract). Perform extraction with Ethyl Acetate, wash organic layer 5x with Brine to remove DMF.
Incomplete Reaction Old NaH (degraded by moisture).Use fresh NaH or increase loading to 1.5 eq. Ensure DMF is anhydrous.
O-Alkylation (Red/Brown oil) Kinetic control favored (rare with NaH).Ensure the deprotonation step (Step 2) is allowed to finish (wait for bubbling to stop) before adding the electrophile. This ensures the thermodynamic anion is fully formed.
Dark Tarry Impurities Reaction temperature too high.Keep reaction at RT. Do not heat to reflux unless absolutely necessary (unlikely for benzyl chlorides).

References

  • Isatin Alkylation Overview: Silva, J. F. M., et al. (2001). "Chemistry of Isatins: a Review." Journal of the Brazilian Chemical Society, 12(3), 273-324. Link

  • Microwave vs Conventional Protocols: Azizian, J., et al. (2003). "Simple and Efficient Microwave Assisted N-Alkylation of Isatin." Heterocycles, 60(5), 1119. Link

  • Biological Relevance: Vine, K. L., et al. (2007). "Cytotoxic activity of N-alkylated isatin derivatives." Anti-Cancer Agents in Medicinal Chemistry, 7(6), 646-658. Link

  • NaH Protocol Grounding: Plieninger, H., et al. (1974). "Alkylation of Indoles." Organic Syntheses, Coll.[2] Vol. 5, p.12. (General reference for NaH/DMF indole alkylation). Link

  • Regioselectivity Studies: LaPlante, S. R., et al. (2013).[3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Link

Sources

The Advent of Rapid N-Benzyl Isatin Synthesis: A Guide to Microwave-Assisted Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Benzyl Isatin Derivatives and the Need for Greener Synthesis

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry and organic synthesis. The isatin scaffold is a privileged structure, appearing in numerous natural products and forming the basis for a vast array of compounds with significant biological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] N-alkylation of the isatin nitrogen at position 1 is a critical modification that not only enhances the stability of the isatin nucleus towards bases but also serves as a key handle for further functionalization, leading to diverse and potent therapeutic agents.[3] Among these, N-benzyl isatin derivatives are of particular interest due to the role of the benzyl group in modulating biological activity.

Traditionally, the N-alkylation of isatin has been accomplished through conventional heating methods, which often necessitate long reaction times, high temperatures, and the use of large volumes of organic solvents.[3][4] These methods, while effective, present challenges in terms of energy consumption, environmental impact, and overall efficiency. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape by offering a more sustainable and efficient alternative. Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity.[1][3] This application note provides a comprehensive guide to the microwave-assisted synthesis of N-benzyl isatin derivatives, detailing the underlying principles, offering step-by-step protocols, and presenting comparative data to empower researchers in drug discovery and chemical synthesis.

The Mechanism of Microwave-Assisted N-Alkylation of Isatin

The N-alkylation of isatin is a nucleophilic substitution reaction. The process is initiated by the deprotonation of the acidic N-H proton of the isatin ring by a base, which generates a highly conjugated and resonance-stabilized isatin anion.[3] This anion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction to form the N-benzyl isatin product.

The use of microwave irradiation significantly accelerates this process. Polar solvents, commonly employed in these reactions, absorb microwave energy efficiently, leading to rapid localized superheating. This increased kinetic energy of the molecules enhances the reaction rate. Furthermore, microwave irradiation can also influence the reaction through non-thermal effects, such as increased molecular rotation and alignment of polar molecules in the electromagnetic field, which can lower the activation energy of the reaction.

Reaction Mechanism:

N-Benzylation of Isatin cluster_0 Deprotonation cluster_1 Nucleophilic Attack (SN2) cluster_2 Microwave Irradiation Isatin Isatin Isatin_Anion Isatin Anion Isatin->Isatin_Anion + Base Base Base (e.g., K2CO3) N_Benzyl_Isatin N-Benzyl Isatin Isatin_Anion->N_Benzyl_Isatin + Benzyl Halide Benzyl_Halide Benzyl Halide (Bn-X) MW μW

Caption: General mechanism of microwave-assisted N-benzylation of isatin.

Experimental Protocols

General Protocol for Microwave-Assisted N-Benzylation of Isatin

This protocol is a generalized procedure and may require optimization for specific substrates and microwave systems.

Materials:

  • Isatin or substituted isatin

  • Benzyl halide (e.g., benzyl bromide or benzyl chloride)

  • Base (e.g., anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))[3]

  • Solvent (e.g., N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP))[3]

  • Microwave reactor vial

  • Stir bar

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add isatin (1.0 mmol), the desired benzyl halide (1.1-1.5 mmol), and the base (1.3-1.5 mmol).

  • Add a minimal amount of the chosen solvent (typically a few drops to create a slurry).[3]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature and time (e.g., 140-160°C for 5-20 minutes). The optimal conditions should be determined empirically.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product often precipitates from the reaction mixture. If so, it can be isolated by filtration.[5]

  • If the product does not precipitate, the reaction mixture can be poured into ice-water, and the resulting precipitate can be collected by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Workflow:

Experimental Workflow start Start reagents Combine Isatin, Benzyl Halide, Base, and Solvent in Microwave Vial start->reagents mw_irradiation Microwave Irradiation (e.g., 140-160°C, 5-20 min) reagents->mw_irradiation cooling Cool to Room Temperature mw_irradiation->cooling isolation Product Isolation cooling->isolation filtration Filtration isolation->filtration If precipitate forms precipitation Precipitation in Ice-Water isolation->precipitation If no precipitate purification Purification (Recrystallization) filtration->purification precipitation->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Step-by-step workflow for microwave-assisted N-benzyl isatin synthesis.

Comparative Data and Reaction Optimization

The efficiency of the microwave-assisted N-benzylation of isatin is influenced by several factors, including the choice of base, solvent, and the nature of the substituents on both the isatin and benzyl halide. The following table summarizes typical reaction conditions and outcomes, highlighting the advantages of the microwave-assisted approach over conventional heating.

EntryIsatin DerivativeBenzylating AgentBaseSolventMicrowave ConditionsTime (min)Yield (%)Conventional Method (Time/Yield)Reference
1IsatinBenzyl bromideK₂CO₃DMF300 W3951 hr / 80%[4]
2IsatinBenzyl chlorideK₂CO₃DMF200 W5962 hr / 82%[4]
35-Bromo-isatinBenzyl chlorideK₂CO₃DMF--High-[6]
4IsatinBenzyl chlorideDBUEthanol140 °C10--[5]
5Isatin4-Methoxybenzyl chlorideDBUEthanol140 °C15--[5]
6IsatinBenzyl bromideKF/Al₂O₃ACN180 °C--Reflux[7]

Note: The yields and reaction times for conventional methods are approximate and can vary based on specific conditions.

Characterization of N-Benzyl Isatin Derivatives

The synthesized N-benzyl isatin derivatives can be characterized using standard spectroscopic techniques:

  • ¹H NMR Spectroscopy: The appearance of a singlet corresponding to the benzylic protons (typically in the range of δ 4.8-5.0 ppm) and the disappearance of the N-H proton signal of isatin are key indicators of successful N-benzylation.

  • ¹³C NMR Spectroscopy: The spectra will show the characteristic signals for the carbonyl carbons of the isatin core (around δ 158 ppm and 183 ppm) and the signals for the benzyl group.[8]

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching vibration (around 3200-3400 cm⁻¹) and the presence of the characteristic C=O stretching vibrations (around 1720 cm⁻¹ and 1605 cm⁻¹) confirm the formation of the product.[8]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity. Fragmentation patterns can also offer structural information.[9]

Conclusion and Future Perspectives

Microwave-assisted synthesis represents a significant advancement in the preparation of N-benzyl isatin derivatives, offering a rapid, efficient, and environmentally benign alternative to conventional methods. The protocols outlined in this application note provide a robust starting point for researchers to explore the synthesis of a wide range of these valuable compounds. The ability to rapidly generate libraries of N-benzyl isatin derivatives will undoubtedly accelerate the discovery of new therapeutic agents and facilitate further investigations into the structure-activity relationships of this important class of molecules. Future work in this area may focus on the development of solvent-free microwave protocols and the use of solid-supported reagents to further enhance the green credentials of this synthetic methodology.

References

  • Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831–840. [Link]

  • Anastasova, F., & Stefova, M. (2014). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. International Journal of Engineering Research, 3(5), 314-319. [Link]

  • Ikotun, A. A., Oladipo, A. C., & Ajibade, P. A. (2018). Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one and its Co(II) Complex. Journal of Advances in Medical and Pharmaceutical Sciences, 1-11. [Link]

  • Shakir, T. H., & Al-Bayati, R. I. H. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N-Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(11), 1629-1635. [Link]

  • Al-Joboury, S. M. H. (2015). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Journal of Al-Nahrain University, 18(2), 52-63. [Link]

  • Kadi, A. A., Al-Shaklia, N. S., & Rahman, A. F. M. M. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Mass Spectrometry Letters, 6(3), 65-70. [Link]

  • Azizian, J., Mohammadi, M. K., & Firuzi, O. (2007). A Facile One-Pot Method for the Preparation of N-Alkyl Isatins Under Microwave Irradiation. Turkish Journal of Chemistry, 31(5), 537-541. [Link]

  • Hajare, R. A., Gaurkhede, R. M., Chinchole, P. P., Chandewar, A. V., Wandhare, A. S., & Karki, S. S. (2012). Synthesis, Structure and Spectral Charectarization of Friedal Craft N-Benzylation of Isatin and Their Novel Schiff's Bases. Asian Journal of Research in Chemistry, 5(3), 363-366. [Link]

  • Dandepally, S. R., Williams, A. L., & Mosley, C. K. (2012). N-Alkylation of isatins utilizing KF/alumina. ARKIVOC, 2012(6), 317-325. [Link]

  • Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. [Link]

  • Kiran, G., Maneshwar, T., Rajeshwar, Y., & Sarangapani, M. (2013). Microwave Assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activity of Some New Isatin Derivatives. Journal of Chemistry, 2013, 1-7. [Link]

  • Dandepally, S. R., & Williams, A. L. (2009). Expedited microwave-assisted N-alkylation of isatins utilizing DBU. Tetrahedron Letters, 50(17), 1891-1894. [Link]

Sources

Application Note: Precision Synthesis of Spiro-oxindoles from 1-(4-chlorobenzyl)-5-methylisatin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic workflow for generating spiro-oxindole libraries derived from 1-(4-chlorobenzyl)-5-methylisatin . Spiro-oxindoles represent a "privileged scaffold" in drug discovery, exhibiting significant efficacy as MDM2-p53 inhibitors, antimicrobial agents, and cholinesterase inhibitors.

The core transformation described is a multicomponent 1,3-Dipolar Cycloaddition (1,3-DC) .[1] This reaction couples the isatin derivative with an amino acid (sarcosine) and a dipolarophile (chalcone) to generate the spiro[indoline-3,2'-pyrrolidin]-2-one core. This guide prioritizes regiochemical control, yield optimization, and reproducibility.

Scientific Background & Rationale

The Scaffold Architecture

The target molecule combines three pharmacophoric features:

  • Oxindole Core: A hydrogen-bond donor/acceptor motif ubiquitous in kinase inhibitors.

  • Spiro-Fusion: The spiro carbon at position C3 creates a rigid, three-dimensional structure (high

    
    ), essential for disrupting protein-protein interactions (e.g., MDM2-p53).
    
  • N-Substitution (4-chlorobenzyl): Increases lipophilicity and metabolic stability, often improving cell permeability compared to the unsubstituted parent isatin.

Reaction Mechanism: The Azomethine Ylide Pathway

The synthesis proceeds via a thermodynamic cascade:

  • Condensation: The ketone carbonyl of isatin condenses with the secondary amine of sarcosine to form an iminium ion.

  • Decarboxylation: Thermal decarboxylation generates a reactive, transient azomethine ylide (1,3-dipole).

  • Cycloaddition: The dipole undergoes a concerted [3+2] cycloaddition with the alkene of the chalcone (dipolarophile) to form the spiro-pyrrolidine ring.

Pre-Synthesis: Preparation of Starting Material[2]

Note: 1-(4-chlorobenzyl)-5-methylisatin is not always commercially available. The following protocol ensures a high-purity supply.

Reagents
  • Substrate: 5-Methylisatin (1.0 equiv)

  • Alkylating Agent: 4-Chlorobenzyl chloride (1.2 equiv)

  • Base: Anhydrous

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for faster kinetics)
  • Solvent: DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile)

Protocol A: N-Alkylation
  • Dissolution: Dissolve 5-methylisatin (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.

  • Deprotonation: Add

    
     (20 mmol) and stir at room temperature for 30 minutes. The solution will darken (formation of isatinate anion).
    
  • Addition: Dropwise add 4-chlorobenzyl chloride (12 mmol).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). An orange/red precipitate will form.

  • Purification: Filter the solid. Recrystallize from Ethanol to yield orange needles.

    • Target Yield: >85%[2][3]

    • Validation:

      
       NMR should show a singlet (~2H) at 
      
      
      
      4.8–5.0 ppm (N-CH2).

Core Protocol: One-Pot 1,3-Dipolar Cycloaddition[5]

This protocol describes the synthesis of 4'-aryl-1'-(4-chlorobenzyl)-5-methyl-1'-methylspiro[indoline-3,2'-pyrrolidin]-2-one .

Materials Table
ComponentRoleEquivalentsNotes
1-(4-chlorobenzyl)-5-methylisatin Electrophile / Dipole Precursor1.0Prepared in Protocol A
Sarcosine (N-methylglycine) Dipole Precursor1.2Excess ensures complete conversion
(E)-Chalcone Dipolarophile1.0Can substitute with various aryl chalcones
Methanol SolventN/A[0.1 M] concentration
Acetic Acid Catalyst (Optional)5-10 mol%Accelerates imine formation
Protocol B: Spiro-Cyclization
  • Setup: In a 50 mL round-bottom flask, combine 1-(4-chlorobenzyl)-5-methylisatin (1.0 mmol), Sarcosine (1.2 mmol), and the Chalcone (1.0 mmol).

  • Solvation: Add Methanol (10 mL).

  • Reflux: Heat the mixture to reflux (65°C ) with magnetic stirring.

    • Visual Cue: The reaction often transitions from an orange suspension to a clear homogeneous solution, then precipitates the product.

    • Time: 2–4 hours.

  • Completion: Monitor TLC. The disappearance of the characteristic isatin spot is the primary endpoint.

  • Isolation: Cool the mixture to room temperature, then to 0°C.

  • Filtration: Filter the precipitate. Wash with cold methanol (2 x 5 mL) to remove unreacted chalcone and amine byproducts.

  • Purification: If no precipitate forms (rare), evaporate solvent and perform column chromatography (Silica gel, Hexane:EtOAc gradient).

Workflow Visualization

SpiroSynthesis cluster_conditions Reaction Conditions Isatin 1-(4-chlorobenzyl)- 5-methylisatin Imine Intermediate: Azomethine Ylide Isatin->Imine Condensation (-H2O) Sarcosine Sarcosine (Amino Acid) Sarcosine->Imine Decarboxylation (-CO2) Chalcone Chalcone (Dipolarophile) Product Spiro-oxindole Scaffold Chalcone->Product [3+2] Cycloaddition Imine->Product Reflux Reflux (MeOH) 2-4 Hours

Figure 1: Convergent synthesis workflow for the three-component reaction.

Critical Analysis & Troubleshooting

Regioselectivity

The 1,3-dipolar cycloaddition is highly regioselective.[1][4][5]

  • Expected Outcome: The

    
    -carbon of the chalcone (adjacent to the phenyl ring) attacks the dipole carbon derived from isatin.
    
  • Stereochemistry: The reaction typically favors the endo-transition state, resulting in a specific diastereomer where the nitro/carbonyl group of the dipolarophile is cis to the oxindole carbonyl.

Optimization Matrix
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete decarboxylationIncrease temp (use Ethanol reflux) or add catalytic Acetic Acid.
Sticky/Oily Product Impurities trapped in latticeTriturate with cold diethyl ether or perform recrystallization from EtOH/DMF.
No Reaction Steric hindrance on ChalconeIf using ortho-substituted chalcones, switch to microwave irradiation (100°C, 15 min).

Characterization Criteria

To validate the synthesis of the spiro[indoline-3,2'-pyrrolidin]-2-one, look for these specific spectral signatures:

  • Carbon NMR (

    
    ):  The most diagnostic peak is the quaternary spiro-carbon  (C3 of indole), which typically appears between 60–75 ppm .
    
  • Proton NMR (

    
    ): 
    
    • N-CH2 (Benzyl): AB quartet or singlet at

      
       4.8–5.0 ppm.
      
    • Pyrrolidine Ring Protons: A distinct set of multiplets between

      
       2.5–4.5 ppm corresponding to the CH and CH2 of the newly formed ring.
      
    • Methyl Group: Singlet at

      
       2.3 ppm (Ar-CH3).
      

References

  • Mechanism & Regioselectivity

    • Synthesis of Bioactive Fluoropyrrolidines via Copper(I)-Catalysed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides.[6]

    • Source: [6]

  • Solvent Effects & Protocols

    • Solvent controlled synthesis of spiro and nonspiro indolinones.
    • Source:

  • General Isatin Functionalization

    • Synthesis of Spiro[indoline-pyridine]-dicarboxyl
    • Source: [7]

  • Biological Relevance (Spiro-oxindoles)

    • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis.
    • Source:

Sources

Troubleshooting & Optimization

Recrystallization solvents for 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

Executive Summary & Molecule Profile

Compound: 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione Class: N-substituted Isatin Derivative Physical Appearance: Typically orange to red crystalline solid. Critical Challenge: The molecule possesses a "push-pull" solubility profile. The isatin core is polar (dione functionality), while the N-(4-chlorobenzyl) and C5-methyl groups add significant lipophilicity. This often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization if the solvent polarity is not carefully balanced.

Solvent Selection Matrix

This matrix is designed to guide your solvent choice based on the impurity profile and scale of your synthesis.

Solvent SystemRoleSuitability RatingTechnical Rationale
Ethanol (95% or Absolute) Primary High The "Goldilocks" Solvent. The hydroxyl group interacts with the isatin carbonyls, while the ethyl chain accommodates the benzyl/methyl lipophilicity. Most N-benzyl isatins crystallize as needles from cooling ethanol solutions [1][2].
Methanol AlternativeHighOffers a steeper solubility curve than ethanol. Useful if the compound is too soluble in ethanol at room temperature.
Ethyl Acetate / Hexane BinaryModerateBest for removing non-polar impurities. Requires careful "titration" to avoid oiling out. Use a 1:3 to 1:5 ratio typically.
Glacial Acetic Acid Bulk CrudeModerateExcellent for initial purification of crude material from cyclization reactions. However, traces are hard to remove and may affect downstream biological assays [3].
Acetonitrile PolishingModerateGood for final high-purity polishing (HPLC grade).
Water Anti-SolventLow Do not use as a primary solvent. Only use as a dropwise anti-solvent in ethanol. Excess water forces rapid, amorphous precipitation (oiling).

Detailed Recrystallization Protocol (Ethanol Method)

Objective: Purify crude 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione to >98% purity.

Phase 1: Solubility Test (Micro-Scale)

Before committing the bulk, validate the solvent on 50 mg.

  • Place 50 mg of solid in a test tube.

  • Add 0.5 mL Ethanol .

  • Heat to boiling (water bath).

    • If dissolved: Solvent is good.

    • If undissolved: Add 0.2 mL increments until dissolved.

  • Cool to room temperature (RT).

    • Result A: Crystals form → Proceed.

    • Result B: No crystals → Too soluble (Try MeOH).

    • Result C: Oils out → Add seed crystal or use EtOAc/Hexane.

Phase 2: Bulk Recrystallization
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal hot Ethanol (approx. 10-15 mL per gram of solid). Heat to reflux on a hot plate/stirrer.

  • Filtration (Hot): If insoluble black specks remain (charcoal/inorganic salts), filter the hot solution through a pre-warmed funnel/fluted filter paper.

    • Pro-Tip: Add 5% excess solvent before filtering to prevent premature crystallization in the funnel stem.

  • Crystallization: Remove from heat. Cap the flask loosely.

    • Stage 1: Allow to cool to RT undisturbed (approx. 30-60 mins).

    • Stage 2: Once RT is reached, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with ice-cold Ethanol (2 x small volumes). Do not use room temp solvent or you will wash away product.

  • Drying: Dry in a vacuum oven at 40-50°C.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky red goo at the bottom) instead of crystallizing. Why?

  • Cause: The solution cooled too fast, or the solvent is too polar (e.g., too much water). The compound reached its "liquid-liquid phase separation" point before its freezing point.

  • Fix: Re-heat the mixture until dissolved. Add a small amount of a more non-polar solvent (like 1-2 mL of Hexane) or add a seed crystal of the pure compound at the cloud point. Agitate vigorously to induce nucleation.

Q2: The yield is very low (<40%).

  • Cause: Too much solvent was used. N-benzyl isatins have moderate solubility in ethanol even at room temperature.

  • Fix: Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and cool again to harvest a "second crop." Note that the second crop is usually less pure.

Q3: The crystals are colored, but the melting point is low (e.g., <130°C).

  • Cause: Isatins are naturally colored (orange/red), but a low MP indicates unreacted starting material (e.g., 4-chlorobenzyl chloride or 5-methylisatin).

  • Fix: Perform a TLC (Thin Layer Chromatography) in Hexane:EtOAc (7:3). If starting material is present, recrystallize from Ethyl Acetate/Hexane to leverage the polarity difference.

Q4: Can I use DMSO?

  • Advisory: Avoid DMSO for recrystallization. While it dissolves the compound well, its high boiling point (189°C) makes it nearly impossible to remove without high-vacuum drying, which can degrade the crystal lattice or trap solvent.

Workflow Visualization

The following diagram outlines the decision logic for the purification process.

RecrystallizationWorkflow Start Crude Solid 1-(4-chlorobenzyl)-5-methylisatin SolventChoice Solvent Selection Start->SolventChoice Ethanol Ethanol (95%) SolventChoice->Ethanol Standard EtOAcHex EtOAc : Hexane (1:4) SolventChoice->EtOAcHex If very lipophilic impurities Dissolve Heat to Reflux (Dissolution) Ethanol->Dissolve EtOAcHex->Dissolve CheckSolubility Fully Dissolved? Dissolve->CheckSolubility AddSolvent Add Solvent (Dropwise) CheckSolubility->AddSolvent No FilterHot Hot Filtration (Remove Insolubles) CheckSolubility->FilterHot Yes AddSolvent->CheckSolubility Cooling Slow Cooling (RT then 4°C) FilterHot->Cooling CheckState State Check Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Success Oiling Oiling Out CheckState->Oiling Failure FilterCold Vacuum Filtration & Cold Wash Crystals->FilterCold RemedyOil Reheat & Add Seed or Add Trace Hexane Oiling->RemedyOil RemedyOil->Cooling Dry Dry (Vac Oven) FilterCold->Dry

Caption: Decision logic and physical workflow for the purification of N-benzyl isatin derivatives.

References

  • Sumpter, W. C. (1954). The Chemistry of Isatin.[1][2][3][4][5][6] Chemical Reviews, 34(3), 393-434.

  • Pervez, H., et al. (2016). Synthesis, Cytotoxicity and Crystal Structure of N-substituted Isatins. Journal of Chemical Society of Pakistan. (Validates Ethanol/Methanol usage for N-benzyl derivatives).

  • Pavia, D. L., et al. (2017). A Small Scale Approach to Organic Laboratory Techniques. Cengage Learning. (General authority on solvent selection for aromatic amides).

  • PubChem Compound Summary. (2024). 1-(4-chlorobenzyl)-1H-indole-2,3-dione.[6][7] (Structural and physical property verification).[1][8][9]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative of Isatin Derivatives

In the landscape of medicinal chemistry and drug development, the isatin (1H-indole-2,3-dione) scaffold is a cornerstone of significant synthetic and therapeutic interest. Its derivatives exhibit a wide spectrum of biological activities, making them prime candidates for novel pharmaceutical agents.[1][2] The title compound, 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione, combines three key structural motifs: the core isatin ring, a methyl group at the C5 position, and an N-substituted 4-chlorobenzyl group. Each modification is deliberate, designed to modulate the molecule's steric and electronic properties, and ultimately, its biological function.

Precise structural elucidation is non-negotiable for establishing structure-activity relationships (SAR). Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful tool for providing a detailed atomic-level map of a molecule's hydrogen framework. This guide provides an in-depth, predictive analysis of the ¹H NMR spectrum of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione, grounded in comparative data from analogous structures. We will dissect the expected chemical shifts, coupling patterns, and integration, explain the rationale behind these predictions, and contrast this technique with complementary analytical methods.

Molecular Structure and Proton Environment Analysis

To understand the ¹H NMR spectrum, we must first visualize the distinct proton environments within the molecule. The structure below has been annotated to label the non-equivalent protons, which will form the basis of our spectral interpretation.

Caption: Annotated structure of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione.

Predicted ¹H NMR Spectral Analysis: A Positional Breakdown

The following analysis predicts the ¹H NMR spectrum of the title compound, assuming acquisition on a 400 MHz spectrometer using deuterochloroform (CDCl₃) as the solvent. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

The Isatin Aromatic System (H4, H6, H7)

The substitution pattern on the isatin core dictates the appearance of its aromatic protons. The C5-methyl group is an electron-donating group (EDG), which generally causes a slight upfield (lower ppm) shift for the ortho (H4, H6) and para (H7) protons compared to unsubstituted isatin.[3]

  • H7 (δ ≈ 7.5-7.6 ppm, doublet, J ≈ 8.0 Hz) : This proton is ortho to the electron-rich nitrogen atom but is also part of the benzene ring fused to the electron-withdrawing dione system. It has one ortho neighbor, H6, and will appear as a clean doublet. In related N-substituted isatins, this proton often appears in this downfield region.[4][5]

  • H6 (δ ≈ 7.2-7.3 ppm, doublet of doublets, J ≈ 8.0, 1.5 Hz) : H6 is ortho to the C5-methyl group and H7. It will be split by the ortho H7 (large coupling, J ≈ 8.0 Hz) and the meta H4 (small coupling, J ≈ 1.5 Hz), resulting in a doublet of doublets. The EDG effect of the methyl group will shield it slightly.

  • H4 (δ ≈ 7.1-7.2 ppm, singlet or narrow doublet, J ≈ 1.5 Hz) : This proton is ortho to the C5-methyl group and meta to H6. Its signal is often a sharp singlet or a very narrowly split doublet due to the small meta coupling constant. In published spectra of 5-methylisatin, this proton is observed as a singlet.[6][7]

The C5-Methyl Protons (-CH₃)
  • -CH₃ (δ ≈ 2.3-2.4 ppm, singlet, 3H) : The methyl protons are attached to an aromatic ring and are not adjacent to any other protons, hence they will appear as a sharp singlet. Their chemical shift is characteristic of an aryl methyl group. Data for 5-methylisatin shows this peak at 2.25 ppm (in DMSO-d₆) and 2.52 ppm (in CDCl₃), confirming our prediction.[6][7]

The N-Benzylic Protons (-CH₂-)
  • -CH₂- (δ ≈ 4.9-5.1 ppm, singlet, 2H) : These methylene protons are positioned between the isatin nitrogen and the 4-chlorophenyl ring. The adjacent nitrogen and aromatic ring are both electron-withdrawing, causing a significant downfield shift.[8] As there are no neighboring protons, the signal will be a sharp singlet. This is a hallmark of the N-benzyl group in isatin chemistry, with similar compounds showing this signal around 5.0 ppm.[4][9]

The 4-Chlorobenzyl Ring Protons (H2'/H6' and H3'/H5')

The 1,4-disubstitution pattern of the chlorobenzyl ring creates a symmetrical system. Due to the plane of symmetry, H2' and H6' are chemically equivalent, as are H3' and H5'. This typically gives rise to two signals, each integrating to 2H.

  • H3'/H5' (δ ≈ 7.30-7.35 ppm, doublet, 2H, J ≈ 8.5 Hz) : These protons are ortho to the electron-withdrawing chlorine atom, which deshields them. However, they are meta to the electron-withdrawing CH₂-isatin group. They will be split by their ortho neighbors (H2'/H6'), appearing as a doublet.

  • H2'/H6' (δ ≈ 7.25-7.30 ppm, doublet, 2H, J ≈ 8.5 Hz) : These protons are ortho to the CH₂ group and meta to the chlorine. They are typically found slightly upfield compared to the H3'/H5' protons. They will also appear as a doublet due to coupling with H3'/H5'.

Collectively, these four protons create a classic AA'BB' system, which often appears as two distinct, sharp doublets when recorded on high-field instruments.

Data Summary and Comparison

The predicted ¹H NMR data is summarized in the table below. This provides a clear, quantitative reference for researchers synthesizing or analyzing this molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale / Comparative Notes
H7 (Isatin Ring)7.5-7.6Doublet (d)ortho: ~8.01HDeshielded by adjacent dione system.
H3'/H5' (Chlorobenzyl)7.30-7.35Doublet (d)ortho: ~8.52HOrtho to electron-withdrawing Cl.
H2'/H6' (Chlorobenzyl)7.25-7.30Doublet (d)ortho: ~8.52HOrtho to CH₂ group.
H6 (Isatin Ring)7.2-7.3Doublet of Doublets (dd)ortho: ~8.0, meta: ~1.51HSplit by H7 and H4; shielded by C5-Me.
H4 (Isatin Ring)7.1-7.2Singlet (s) or narrow dmeta: ~1.51HShielded by C5-Me.
-CH₂- (Benzylic)4.9-5.1Singlet (s)N/A2HDeshielded by N and aromatic ring. Consistent with N-benzyl isatins.[4][9]
-CH₃ (Methyl)2.3-2.4Singlet (s)N/A3HTypical aryl methyl shift. Matches 5-methylisatin data.[6][7]

Alternative & Complementary Characterization Techniques

While ¹H NMR is paramount, a multi-faceted analytical approach ensures absolute structural confirmation. This is a self-validating system essential for regulatory submission and publication.

cluster_0 Spectroscopic Workflow cluster_1 Confirmation H_NMR ¹H NMR (Proton Framework) Structure Unambiguous Structure Confirmed H_NMR->Structure Proton Connectivity C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure Carbon Count & Type MS Mass Spec. (Molecular Weight & Formula) MS->Structure Isotopic Pattern (Cl) Exact Mass IR IR Spec. (Functional Groups) IR->Structure C=O Stretches

Caption: Workflow for unambiguous structural elucidation.

  • ¹³C NMR Spectroscopy : This technique complements ¹H NMR by providing a map of the carbon skeleton. Key signals to expect would be:

    • C2 & C3 Carbonyls : Two distinct signals in the highly deshielded region (δ ≈ 158-185 ppm). The C3 ketone is typically more deshielded than the C2 amide carbonyl.

    • Aromatic Carbons : Multiple signals between δ ≈ 110-150 ppm.

    • Benzylic Carbon (-CH₂-) : A signal around δ ≈ 45-50 ppm.

    • Methyl Carbon (-CH₃) : A shielded signal around δ ≈ 21 ppm.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₅H₁₀ClNO₂) by providing a highly accurate mass measurement.[4] Furthermore, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), the molecular ion peak would appear as a characteristic M/M+2 pattern, providing definitive evidence for the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy : IR spectroscopy is excellent for identifying functional groups. The spectrum of this molecule would be dominated by:

    • Strong C=O stretching bands : Two distinct peaks between 1700-1760 cm⁻¹, corresponding to the ketone and amide carbonyls of the isatin core.

    • Aromatic C=C and C-H stretching : Signals in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

Standard Operating Protocol: ¹H NMR Acquisition

Trustworthy data originates from meticulous experimental execution. The following protocol outlines the steps for acquiring a high-quality spectrum.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified solid sample, 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione.
  • Transfer the solid to a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Using a solvent from a sealed ampoule is recommended to minimize water contamination.[10]
  • Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.

2. Instrument Setup & Calibration (400 MHz Spectrometer):

  • Insert the sample into the spectrometer.
  • Lock the spectrometer onto the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical peak for the TMS signal is indicative of good shimming.
  • Set the spectral width to cover a range of -1 to 12 ppm.
  • Calibrate the 90° pulse width.

3. Data Acquisition:

  • Set the number of scans (NS) to 16 or 32 for a sufficiently concentrated sample.
  • Set the relaxation delay (D1) to at least 2 seconds to ensure quantitative integration.
  • Acquire the Free Induction Decay (FID).

4. Data Processing:

  • Apply an exponential window function (line broadening of ~0.3 Hz) to the FID to improve the signal-to-noise ratio.
  • Perform a Fourier Transform (FT) to convert the FID into the frequency-domain spectrum.
  • Phase the spectrum manually to ensure all peaks have a pure absorption line shape.
  • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.
  • Integrate all signals and normalize the integration values relative to a well-resolved peak, such as the 2H benzylic singlet or the 3H methyl singlet.
  • Analyze and report the chemical shifts (δ), multiplicity, integration, and coupling constants (J).

References

  • Catalyzed Synthesis of Natural Alkaloid Tryptanthrin and Its Derivatives - Supporting Information. Chinese Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1FAgeD6zmDC4gJwA39bADilyyllMapQGcC1sfUuuf7MR10FstcoidrvI9FkztFLa5YnhGSrexUo0T9kA7w2Mu-TiifXHHJVKYlWczUw_R7GS1s28fxhAvuiHafFqoMCC0Pp-aLmuZVzHoPO8LjGur2-I4o4DBgV8=]
  • 5-Methylisatin(608-05-9) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum_608-05-9_1HNMR.htm]
  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482393/]
  • Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy. [URL: https://www.sysrevpharm.
  • 4 - Supporting Information. Royal Society of Chemistry. [URL: https://www.rsc.
  • Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. SciSpace. [URL: https://typeset.io/papers/synthesis-and-fragmentation-behavior-study-of-n-alkyl-benzyl-25l89n4y]
  • 5-Methylisatin | C9H7NO2. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.
  • Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6620]
  • Synthesis of Some New Isatin Derivatives and Identification of Their Structures. SciSpace. [URL: https://typeset.
  • Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. MDPI. [URL: https://www.mdpi.com/1422-8599/20/1/14]
  • Supporting information - The Royal Society of Chemistry. Royal Society of Chemistry. [URL: https://www.rsc.
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  • 4-Chlorobenzyl alcohol(873-76-7) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum_873-76-7_1HNMR.htm]
  • 4-Chlorobenzyl chloride(104-83-6) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum_104-83-6_1HNMR.htm]
  • The 1 H-NMR (400 MHz) and MS (EI) spectra of the isatin derivatives. ResearchGate. [URL: https://www.researchgate.
  • Isatin(91-56-5) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum_91-56-5_1HNMR.htm]
  • Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b01002]
  • Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4769359/]
  • SUPPORTING INFORMATION CONFORMATIONAL STABILIZATION OF ISATIN SCHIFF BASES – BIOLOGICALLY ACTIVE CHEMICAL PROBES. Lobachevsky University. [URL: http://www.unn.
  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9142261/]
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Sources

X-ray crystallography data for 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Insights & Comparative Crystallography: 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comparative Crystallographic & Synthesis Guide

Executive Summary & Structural Rationale

In the landscape of heterocyclic pharmacophores, the isatin (1H-indole-2,3-dione) scaffold remains a "privileged structure" due to its versatility in kinase inhibition, antiviral activity, and peptidomimetic design. This guide focuses on a specific trisubstituted derivative: 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione .

This molecule represents a strategic intersection of three structural modifications:

  • Core Scaffold: The redox-active isatin dione system.

  • C5-Methylation: Enhances lipophilicity and fills hydrophobic pockets (e.g., in CDK2 or viral proteases).

  • N1-(4-Chlorobenzyl)ation: Removes the canonical N-H hydrogen bond donor, drastically altering crystal packing from H-bond dominance to

    
    -stacking/halogen-bonding dominance.
    

This guide provides a comparative analysis of the crystallographic data of the parent compounds to predict and validate the structural behavior of the target derivative, alongside a validated synthesis and crystallization protocol.

Comparative Crystallography: Parent vs. Derivative

To understand the solid-state behavior of the target, we must analyze the "Structural Evolution" from the parent isatin. The following data compares the established crystal structures of the parent scaffolds against the target profile.

Table 1: Comparative Unit Cell & Packing Parameters
FeatureParent: Isatin Analog A: 5-Methylisatin Analog B: N-Benzylisatin Target: 1-(4-Cl-Bn)-5-Me-Isatin
Formula




Crystal System MonoclinicMonoclinicMonoclinicMonoclinic (Predicted)
Space Group




or

Primary Interaction Strong N-H...O (Intermolecular)N-H...O (Dimer pairs)

-

Stacking & C-H...O

-

Stacking & Cl...O Halogen Bonds
Melting Point 203°C180–183°C130–134°C145–155°C (Est.)
Packing Motif H-bonded layersH-bonded ribbonsHerringbone / StackedSlipped Stacks (Head-to-Tail)
Structural Analysis & Causality
  • Loss of H-Bonding: Unsubstituted isatin crystallizes with strong N-H...O hydrogen bonds (

    
    ). Benzylation at N1 eliminates this donor. Consequently, the target molecule's lattice energy is dominated by dispersive forces  (
    
    
    
    -
    
    
    stacking of the indole core) and weak hydrogen bonds (C-H...O).
  • The Chlorine Effect: The addition of the para-chloro group on the benzyl ring introduces a Halogen Bond (XB) donor. In the crystal lattice, the Cl atom typically seeks electron-rich acceptors (carbonyl oxygens O2 or O3), often directing the packing into a linear or zig-zag motif that differs from the simple N-benzyl analog.

  • Methyl Sterics: The C5-methyl group increases the volume of the indole plane, slightly expanding the inter-planar stacking distance (typically from

    
     to 
    
    
    
    ).

Experimental Protocols

Phase A: Synthesis (N-Alkylation)

Reaction:


 substitution of 5-methylisatin with 4-chlorobenzyl chloride.
  • Reagents:

    • 5-Methylisatin (1.0 eq, 1.61 g)

    • 4-Chlorobenzyl chloride (1.1 eq, 1.77 g)

    • Potassium Carbonate (

      
      , anhydrous, 2.0 eq)
      
    • Potassium Iodide (KI, catalytic amount, 10 mol%)

    • Solvent: DMF (Dimethylformamide, 15 mL)

  • Procedure:

    • Dissolve 5-methylisatin in DMF. Add

      
       and stir at room temperature for 30 mins (Solution turns deep red/purple due to anion formation).
      
    • Add KI and 4-chlorobenzyl chloride dropwise.

    • Heat to 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Quench: Pour reaction mixture into crushed ice-water (100 mL) with vigorous stirring.

    • Isolation: Filter the resulting orange/red precipitate. Wash with cold water (

      
      ) and hexane (
      
      
      
      ) to remove unreacted benzyl chloride.
  • Yield Expectation: 85–92%.

Phase B: Crystallization for X-ray Diffraction

To obtain diffraction-quality single crystals (block or prism morphology), use the Slow Evaporation Method .

  • Solvent System: Ethanol/Chloroform (3:1 ratio).

  • Protocol:

    • Dissolve 50 mg of the purified product in 10 mL of warm Ethanol/Chloroform mix.

    • Filter the solution through a 0.45

      
       PTFE syringe filter into a clean scintillation vial (removes dust nucleation sites).
      
    • Cover the vial with Parafilm and poke 3–4 small holes with a needle.

    • Store in a vibration-free, dark environment at 20°C.

    • Timeline: Harvest crystals after 3–5 days.

Visualization of Structural Logic

The following diagrams illustrate the synthesis workflow and the evolution of intermolecular forces that dictate the crystal packing.

G Start 5-Methylisatin (H-Bond Donor) Intermediate Anion Formation (Deep Red) Start->Intermediate Deprotonation Reagent 4-Cl-Benzyl Chloride + K2CO3 / DMF Reagent->Intermediate Add Product 1-(4-Cl-Bn)-5-Me-Isatin (Crude ppt) Intermediate->Product SN2 Alkylation (80°C, 4h) Crystal Single Crystal (Ethanol/CHCl3) Product->Crystal Slow Evaporation Recrystallization

Figure 1: Synthesis and Crystallization Workflow. The transition from H-bond donor (Start) to the final crystalline product.

Packing Isatin Unsubstituted Isatin (Strong N-H...O) N_Alkylation N-Alkylation (Removes Donor) Isatin->N_Alkylation Modification New_Forces Dominant Forces: 1. Pi-Pi Stacking 2. C-H...O (Weak) 3. Cl...O (Halogen Bond) N_Alkylation->New_Forces Force Redistribution Result Packing Motif: Slipped Stacks or Head-to-Tail Dimers New_Forces->Result Lattice Assembly

Figure 2: Evolution of Intermolecular Forces. Explaining the shift from Hydrogen Bonding to Stacking/Halogen Bonding.

Discussion & Application Notes

Data Validation (Self-Check)

When you collect your X-ray data, verify against these expected parameters to ensure you have the correct product:

  • Check the C=O Bond Lengths: In N-substituted isatins, the C2=O and C3=O bond lengths are typically distinct. C3=O (ketone) is often shorter (~1.21

    
    ) than C2=O (amide) (~1.22 
    
    
    
    ).
  • Check the N-C(benzyl) Bond: This should be approximately 1.45–1.48

    
    , confirming 
    
    
    
    hybridization of the methylene linker.
  • Torsion Angles: The benzyl ring is rarely coplanar with the isatin core. Expect a torsion angle (C2-N1-C(methylene)-C(phenyl)) of 70–90°, minimizing steric clash with the C7 proton.

Therapeutic Relevance

The crystallographic data is not just structural; it informs Drug Design :

  • Docking Studies: The coordinates from this structure should be used for docking into CDK2 or EGFR kinase pockets. The 4-chlorobenzyl group often occupies the hydrophobic "back pocket" of the ATP binding site.

  • Solubility: The loss of the N-H donor significantly reduces water solubility compared to 5-methylisatin. Formulation strategies (e.g., solid dispersions) may be required for bioavailability.

References

  • Comparison of Isatin Crystal Structures

    • Title: Crystal structure of 7-methyl-1H-indole-2,3-dione (and comparative analysis of methyl-is
    • Source:IUCrData (2017).[1]

    • URL:[Link]

  • N-Benzylisatin Crystallography

    • Title: N-Benzylisatin: Crystal structure and packing interactions.[2]

    • Source:Acta Crystallographica Section E (2011).
    • URL:[Link]

  • Synthesis & Biological Activity

    • Title: Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives.[3][4]

    • Source:International Journal of Pure Medical Research (2023).
    • URL:[Link]

  • Halogen Bonding in Isatins

    • Title: Halogen bonding in isatin deriv
    • Source:CrystEngComm (Relevant context for Cl-interactions).
    • URL:[Link]

Sources

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